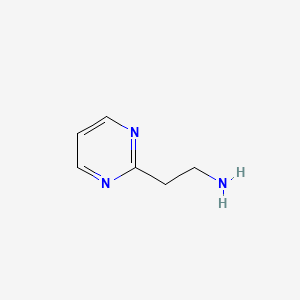

2-(Pyrimidin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJOQBMLNGUEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606905 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-80-2 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Pyrimidin-2-yl)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Pyrimidin-2-yl)ethanamine is a pivotal heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization. The presented synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, 2-(pyrimidin-2-yl)acetonitrile, followed by its catalytic reduction to the target primary amine. We offer detailed, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices. Furthermore, this document establishes a self-validating framework for the structural confirmation and purity assessment of the final compound using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in clear, accessible tables, and logical workflows are visualized to enhance comprehension.

Introduction

The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] this compound, with its reactive primary amine tethered to the pyrimidine ring, serves as a versatile synthon for elaborating more complex molecular architectures. Its structural motif is integral to the design of novel therapeutics, such as kinase inhibitors and anti-fibrotic agents.[2][3]

The objective of this guide is to equip researchers and drug development professionals with a reliable and thoroughly validated protocol for the preparation and characterization of this compound. By elucidating the rationale behind each procedural step and providing a complete analytical blueprint, we aim to facilitate its seamless integration into discovery and development workflows.

Synthesis Methodology

The selected synthetic pathway is designed for efficiency and scalability, proceeding through a stable and easily characterizable nitrile intermediate. This two-step approach ensures high fidelity and yield for the target compound.

The synthesis begins with the formation of a carbon-carbon bond to install the acetonitrile group onto the pyrimidine ring, followed by the reduction of the nitrile to the desired primary amine.

Caption: Overall synthetic workflow for this compound.

Mechanism and Rationale: This step involves a nucleophilic aromatic substitution reaction. A 2-halopyrimidine (e.g., 2-chloropyrimidine) serves as the electrophile. The electron-withdrawing nature of the ring nitrogen atoms activates the C2 position for attack by a cyanide nucleophile, such as potassium or sodium cyanide. The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical as it effectively solvates the cation (K⁺) while leaving the cyanide anion (CN⁻) highly reactive, thereby accelerating the reaction rate.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyrimidine (1.0 eq) and DMSO (10 mL per gram of starting material).

-

Reagent Addition: Add potassium cyanide (1.2 eq) portion-wise to the stirred solution.

-

Scientist's Note: Extreme caution must be exercised when handling cyanide salts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. A quench solution (e.g., alkaline ferrous sulfate) should be readily available.

-

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 2-(pyrimidin-2-yl)acetonitrile as a pure solid.[4]

Mechanism and Rationale: The reduction of the nitrile to a primary amine is a cornerstone transformation. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation is often preferred in a development setting due to its operational simplicity, milder conditions, and avoidance of complex metal-hydride work-ups. A heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is used in the presence of hydrogen gas. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol.

Detailed Experimental Protocol:

-

Reaction Setup: To a hydrogenation vessel, add 2-(pyrimidin-2-yl)acetonitrile (1.0 eq) and ethanol (15 mL per gram of nitrile).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% loading) to the solution under a nitrogen or argon atmosphere.

-

Scientist's Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. It should be handled with care as a slurry.

-

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of an aliquot.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Scientist's Note: The Celite® pad with the catalyst should not be allowed to dry and should be quenched carefully (e.g., with water) to prevent ignition.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.[2]

Structural Characterization and Validation

Unambiguous confirmation of the molecular structure and assessment of purity requires a multi-faceted analytical approach. The data presented below corresponds to the free base form of the target compound.

References

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 2. Buy this compound hydrochloride | 1198118-04-5 [smolecule.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Physicochemical properties of 2-(Pyrimidin-2-yl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 89464-80-2), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] As a key building block and structural motif in various pharmacologically active agents, a thorough understanding of its properties is paramount for researchers, scientists, and formulation experts.[2] This document synthesizes available empirical data with established analytical methodologies, offering not only a summary of known characteristics but also detailed, field-proven protocols for their experimental determination. The guide covers molecular structure, spectroscopic signatures, and critical drug-like properties including partition coefficient (LogP), acid dissociation constant (pKa), and aqueous solubility, providing the foundational knowledge required for its effective application in research and development.

Core Molecular and Physicochemical Profile

This compound is a primary amine featuring a pyrimidine ring connected to an ethylamine side chain. This unique combination of a basic aliphatic amine and an aromatic, electron-deficient diazine ring system dictates its chemical behavior and interaction with biological targets.[2] The key physicochemical descriptors for the free base are summarized in Table 1.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| IUPAC Name | 2-(pyrimidin-2-yl)ethan-1-amine | [1] |

| CAS Number | 89464-80-2 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Boiling Point | 205.5°C at 760 mmHg | [1] |

| Density | 1.095 g/cm³ | [1] |

| XLogP3 (Computed) | -0.4 | [1] |

| LogP (Computed) | 0.678 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| Canonical SMILES | C1=CN=C(N=C1)CCN | [1] |

Spectroscopic and Structural Characterization

The structural identity of this compound and its salts is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of the hydrochloride salt of this compound reveals distinct signals for both the aromatic pyrimidine ring and the aliphatic ethylamine chain.

-

Pyrimidine Protons: The protons on the pyrimidine ring are expected to resonate in the downfield aromatic region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms.[2]

-

Ethylamine Protons: The methylene protons of the ethyl chain will appear further upfield. The carbon adjacent to the pyrimidine ring is anticipated around 3.5-4.0 ppm, while the carbon bearing the amino group will be slightly more shielded.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. For the hydrochloride salt, a characteristic broad absorption band is observed in the 3200-3600 cm⁻¹ range, which is indicative of the N-H stretching vibrations of the protonated ammonium (NH₃⁺) group.[2] Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring also produce distinct signals in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound will be detected as its protonated molecular ion [M+H]⁺, with an exact mass of approximately 124.08.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The pyrimidine ring acts as a chromophore. UV-Vis spectroscopy of this compound hydrochloride shows a primary absorption maximum (λₘₐₓ) around 260-270 nm.[2] This absorption is attributed to the π→π* electronic transition within the aromatic system.[2]

Foundational Parameters for Drug Development

In the context of drug discovery, three physicochemical properties—pKa, LogP, and solubility—are of paramount importance as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This compound has two potential sites for protonation: the aliphatic primary amine and the nitrogen atoms of the pyrimidine ring. The primary amine is expected to be the more basic site, with an estimated pKa value in the range of 8.0-9.5, typical for aliphatic amines. The pyrimidine nitrogens are significantly less basic due to their sp² hybridization and involvement in the aromatic system. Understanding the pKa is critical for predicting a drug's behavior in the physiological pH range of the gastrointestinal tract and blood, which in turn affects its absorption and distribution.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This parameter influences membrane permeability, plasma protein binding, and metabolic stability. The computed XLogP3 value of -0.4 suggests that this compound is a relatively hydrophilic compound, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.[1] Experimental determination is essential to confirm this computed value.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Given its polar functional groups and low computed LogP, the compound is expected to have good aqueous solubility, particularly at acidic pH where the primary amine is protonated to form a highly soluble salt. However, solubility can be limited at higher pH values as the compound becomes neutral. Quantifying solubility across a range of pH values is a critical step in pre-formulation studies.

Standardized Protocols for Physicochemical Analysis

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe robust methodologies for determining the key physicochemical parameters of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of a titrant added, allowing for the precise determination of ionization constants.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

-

Acidification: Lower the pH of the solution to ~2.0 using a standardized HCl solution.

-

Titration: Titrate the solution with a standardized, carbonate-free NaOH solution in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point in the resulting titration curve. Specialized software is used to calculate the pKa from the potentiometric data.

Diagram: Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water (phosphate buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ), where [Compound]ₒ꜀ₜₐₙₒₗ is determined by mass balance.

Diagram: Workflow for Shake-Flask LogP Determination

Caption: Workflow for shake-flask LogP determination.

Protocol: Kinetic Aqueous Solubility Measurement

This high-throughput method determines the solubility of a compound from a DMSO stock solution, providing a value relevant to early drug discovery screening.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Sample Addition: Add a small aliquot of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL) at various pH values (e.g., 5.0, 7.4) in a 96-well plate.

-

Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration between the dissolved and precipitated compound.

-

Filtration: Filter the samples using a filter plate to remove any precipitated material.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical technique like LC-MS/MS, comparing the response against a calibration curve prepared in the same buffer/DMSO mixture.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-formed pyrimidine ring.[3] Its chemical reactivity is dominated by the primary amine, which readily undergoes common amine reactions such as acylation to form amides and alkylation to form secondary or tertiary amines.[2] This reactivity makes it a versatile building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2][4]

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its hydrophilic character and basic primary amine. While computational data provides a useful starting point, this guide emphasizes the necessity of rigorous experimental determination of key parameters like pKa, LogP, and aqueous solubility. The provided protocols offer a standardized framework for obtaining high-quality, reliable data essential for advancing drug discovery and development programs that utilize this important chemical scaffold.

References

2-(Pyrimidin-2-yl)ethanamine hydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-(Pyrimidin-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound hydrochloride (CAS No. 1198118-04-5), a heterocyclic building block with potential applications in medicinal chemistry and pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating. It is structured to empower researchers to determine the critical physicochemical properties that govern a compound's developability, from early discovery to formulation. The guide details methodologies for comprehensive solubility profiling and outlines a systematic approach to stability testing through forced degradation studies, in alignment with international regulatory standards.

Introduction and Molecular Profile

This compound hydrochloride is a small molecule featuring a pyrimidine ring linked to an ethylamine side chain, presented as a hydrochloride salt.[1] Its structure combines the aromatic, electron-deficient pyrimidine core with a flexible, basic amino group, making it a versatile scaffold for synthesizing more complex molecules with potential biological activity.[1] Understanding its fundamental physicochemical properties is a prerequisite for any successful application in drug discovery and development. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability compared to the free base.

Molecular Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1198118-04-5 | [2][3] |

| Molecular Formula | C₆H₁₀ClN₃ | [1][3] |

| Molecular Weight | 159.62 g/mol | [1][4] |

| Hydrogen Bond Donors | 1 (for the free base) | [5] |

| Hydrogen Bond Acceptors | 3 (for the free base) | [5] |

| Rotatable Bond Count | 2 | [5] |

| Predicted LogP (XLogP3) | -0.4 | [5] |

The negative LogP value suggests a high degree of hydrophilicity, predicting good solubility in aqueous media, a critical attribute for many pharmaceutical applications.

Solubility Profile: A Foundational Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and developability. The presence of the ionizable amine and the polar pyrimidine ring, combined with its hydrochloride salt form, suggests that this compound hydrochloride will exhibit favorable aqueous solubility. However, this must be confirmed experimentally across a range of relevant media.

Causality in Solvent Selection

The choice of solvents is not arbitrary; it is designed to simulate various physiological and experimental conditions:

-

Water (Deionized): Establishes baseline aqueous solubility.

-

Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH, providing insight into solubility in blood and extracellular fluid.

-

0.1 M HCl (pH ~1.0): Simulates the acidic environment of the stomach, crucial for orally administered drugs.

-

Ethanol/Water Mixtures: Represents common co-solvent systems used in formulations and preclinical studies.

-

Dimethyl Sulfoxide (DMSO): A standard solvent for creating high-concentration stock solutions for in vitro screening.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes a standard, reliable method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of each selected solvent in a glass vial. The goal is to create a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; 24 to 48 hours is standard to ensure the system has reached a thermodynamic steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

-

Sample Collection & Dilution: Carefully collect a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 3.3).

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility in mg/mL or µg/mL.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility assay.

References

- 1. Buy this compound hydrochloride | 1198118-04-5 [smolecule.com]

- 2. This compound HCl | CAS 1198118-04-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1198118-04-5 | this compound hydrochloride - Moldb [moldb.com]

- 4. 1-(Pyrimidin-2-yl)ethanamine hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Pyrimidin-2-yl)ethanamine

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 2-(Pyrimidin-2-yl)ethanamine (CAS 89464-80-2). As a valuable heterocyclic building block in medicinal chemistry and drug development, rigorous analytical verification of this compound's identity and purity is paramount. This document offers a holistic approach, combining theoretical principles, field-proven experimental protocols, and detailed interpretation of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are curated for researchers, scientists, and quality control professionals, providing a self-validating framework for the comprehensive analysis of this and structurally related compounds.

Molecular Structure and Analytical Overview

This compound is a primary amine featuring a pyrimidine heterocycle linked to an ethylamine side chain. Its molecular formula is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 Da.[1] The structure presents distinct analytical features: an aromatic system with three unique protons and four unique carbons, and a flexible aliphatic side chain with two methylene groups. The primary amine and the two ring nitrogens offer sites for protonation and are key to the molecule's chemical reactivity and spectroscopic behavior.

A multi-technique approach is essential for unambiguous characterization. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of this compound in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Causality: Experimental Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic molecules. However, if solubility is limited, or if hydrogen-bonding interactions need to be probed differently, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be employed. The amine protons (NH₂) are exchangeable and may appear as a broad signal or not be observed at all, especially in the presence of trace amounts of water. A D₂O exchange experiment can be performed to confirm the NH₂ signal's identity.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The spectra should be acquired on a spectrometer operating at a frequency of at least 400 MHz for ¹H (100 MHz for ¹³C) to ensure adequate signal dispersion.[2]

-

¹H NMR Acquisition:

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Pulse Angle: Use a standard 30° or 45° pulse angle.

-

Spectral Width: Set a spectral width from approximately -1 to 10 ppm.

-

Number of Scans: Acquire 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Technique: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single sharp line.

-

Spectral Width: Set a spectral width from approximately 0 to 180 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

-

Relaxation Delay: A 2-second relaxation delay is a standard starting point.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate exponential window function and perform Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the two methylene groups of the ethylamine side chain. The amine protons may present as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.70 | Doublet (d) | 2H | H4, H6 | These protons are equivalent and adjacent to the ring nitrogens, causing a significant downfield shift. They are coupled to H5. |

| ~ 7.15 | Triplet (t) | 1H | H5 | This proton is coupled to the two equivalent H4/H6 protons, resulting in a triplet. It is the most upfield of the aromatic protons. |

| ~ 3.25 | Triplet (t) | 2H | -CH₂-N (ring) | This methylene group is directly attached to the electron-withdrawing pyrimidine ring, shifting it downfield. It is coupled to the adjacent -CH₂-NH₂ group. |

| ~ 3.10 | Triplet (t) | 2H | -CH₂-NH₂ | This methylene group is adjacent to the amine and is coupled to the other methylene group. |

| ~ 1.50 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and chemical exchange. |

Note: Predicted values are based on data for pyrimidine[4] and related structures.[5][6] Multiplicity follows the n+1 rule.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display four signals for the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168.0 | C2 | This carbon is bonded to two electronegative nitrogen atoms and the ethyl side chain, making it the most deshielded carbon in the molecule. |

| ~ 157.0 | C4, C6 | These equivalent carbons are adjacent to nitrogen atoms, resulting in a significant downfield shift. |

| ~ 119.0 | C5 | This is the most upfield of the aromatic carbons, consistent with its position relative to the ring nitrogens. |

| ~ 42.0 | -CH₂-N (ring) | The carbon atom directly attached to the pyrimidine ring. |

| ~ 39.0 | -CH₂-NH₂ | The terminal aliphatic carbon attached to the primary amine. |

Note: Predicted values are based on data for pyrimidine derivatives[5][7] and ethylamine.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in this compound by probing their characteristic molecular vibrations.

Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for this type of sample as it requires minimal sample preparation and provides high-quality data.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

IR Spectral Data and Interpretation

The IR spectrum provides a distinct fingerprint for the molecule, confirming the presence of the amine, the aliphatic chain, and the aromatic pyrimidine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two bands in this region is a hallmark of a primary amine. |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyrimidine Ring | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| 2950 - 2850 | C-H Stretch (aliphatic) | Ethyl Chain (-CH₂CH₂-) | Confirms the presence of the saturated alkyl side chain.[5] |

| ~1620 | N-H Bend (scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |

| 1600 - 1450 | C=N and C=C Stretch | Pyrimidine Ring | A series of sharp bands in this region confirms the aromatic heterocyclic ring structure.[5] |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Stretching vibration for the C-N bonds within the pyrimidine ring. |

Note: Band positions are approximate and based on typical values for pyrimidine and amine-containing compounds.[5][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern upon ionization.

Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the instrument in positive ion mode. Apply a high voltage (e.g., +3 to +5 kV) to the capillary needle to generate a fine spray of charged droplets.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion, for instance, from m/z 50 to 300.

-

Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrum Data and Interpretation

The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.

-

Expected Molecular Ion: The molecular formula is C₆H₉N₃, with a molecular weight of 123.16 g/mol . In positive mode ESI-MS, the expected protonated molecular ion [M+H]⁺ will be observed at an m/z of 124.1 .[10]

The fragmentation pattern can be predicted based on the structure. The bond between the two ethyl carbons and the bond between the ring and the side chain are likely points of cleavage.

Figure 2: Proposed fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and hydrogen/carbon framework. FTIR spectroscopy provides immediate confirmation of the essential primary amine and pyrimidine functional groups. Finally, mass spectrometry verifies the correct molecular weight. The protocols and interpreted data presented in this guide establish a comprehensive, self-validating methodology for the analysis of this important chemical entity, ensuring its quality and suitability for research and development applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 5. Buy this compound hydrochloride | 1198118-04-5 [smolecule.com]

- 6. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]

Crystal structure of 2-(Pyrimidin-2-yl)ethanamine derivatives

An In-Depth Technical Guide to the Crystal Structure of 2-(Pyrimidin-2-yl)ethanamine Derivatives

Foreword: From Molecule to Medicine

As a Senior Application Scientist, my work exists at the intersection of molecular architecture and therapeutic potential. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of everything from nucleic acids to life-saving drugs. The this compound series, in particular, represents a class of molecules with significant pharmacological interest due to its structural features that allow for diverse intermolecular interactions. This guide is designed for researchers and drug development professionals, moving beyond simple protocols to elucidate the causality behind the crystallographic process. Understanding the three-dimensional structure of these derivatives is not merely an academic exercise; it is the critical first step in rational drug design, enabling us to visualize how a molecule might interact with its biological target and, ultimately, to build better medicines.

Chapter 1: The Foundation - Synthesis and Significance

The journey to a crystal structure begins with the synthesis of the target molecule. The this compound scaffold can be accessed through various synthetic routes, often starting from readily available precursors like 2-chloropyrimidine. A common strategy involves nucleophilic substitution followed by reduction and functionalization, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical and biological properties.

The biological importance of pyrimidine derivatives is vast, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The specific arrangement of atoms, dictated by the crystal structure, governs how these molecules bind to biological targets like kinases or enzymes, making single-crystal X-ray diffraction an indispensable tool in the drug discovery pipeline.

Chapter 2: The Crucial Art - Obtaining High-Quality Single Crystals

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structure, but it is entirely contingent on a single prerequisite: a high-quality, single crystal. The process of crystallization is often considered an art, yet it is grounded in the scientific principles of solubility and supersaturation. A solution must be brought to a state of supersaturation—where it contains more dissolved solute than it can normally hold—in a slow, controlled manner to allow for the orderly arrangement of molecules into a crystal lattice.

Causality in Experimental Design: Choosing Your Method

The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability, and the amount of material available. Rapid precipitation yields amorphous powder or microcrystals, which are unsuitable for SCXRD. The goal is to slow down the process, allowing molecules the time to orient themselves correctly.

| Technique | Principle | Advantages | Considerations | References |

| Slow Evaporation | Solvent is slowly removed, increasing solute concentration to the point of supersaturation. | Simple setup; effective for many stable, moderately soluble compounds. | Can lead to "crusting" on container walls; less control over nucleation. | |

| Vapor Diffusion | An antisolvent vapor diffuses into a solution of the compound, reducing its solubility. | Excellent for small quantities (mg scale); offers fine control over saturation rate. | Requires volatile solvents and a well-sealed system. | |

| Solvent Layering | A layer of antisolvent is carefully added on top of a solution of the compound. | Effective for compounds with differing solubility in miscible solvents; minimal setup. | Diffusion can be too rapid if solvent densities are mismatched; system is sensitive to vibrations. | |

| Controlled Cooling | A saturated solution is slowly cooled, as solubility typically decreases with temperature. | Good for compounds with a steep solubility-temperature curve; highly controllable. | Requires precise temperature control; may not be effective for all solutes. |

The Workflow: From Solute to Diffraction-Ready Crystal

The path from a synthesized powder to a crystal suitable for X-ray analysis is a systematic process. Each step is designed to control the kinetics of crystallization, favoring slow, ordered growth over rapid, chaotic precipitation.

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(Pyrimidin-2-yl)ethanamine: A Focus on Histamine Receptor Activity

Foreword: The Scientific Imperative for Mechanistic Clarity

In the landscape of contemporary drug discovery, the elucidation of a compound's precise mechanism of action is paramount. It is the foundational pillar upon which robust preclinical and clinical development programs are built. This guide addresses the in vitro characterization of 2-(Pyrimidin-2-yl)ethanamine, a molecule of interest due to its structural features. While direct pharmacological data for this specific entity is not extensively published, its chemical architecture, particularly the pyrimidine ring coupled with an ethanamine side chain, suggests a plausible interaction with biogenic amine receptors.

Drawing from established structure-activity relationships, a primary and logical hypothesis is that this compound may function as a ligand for one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). These G-protein coupled receptors (GPCRs) are critical mediators of a vast array of physiological and pathophysiological processes, making them high-value targets in pharmacology.[1][2]

This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic in vitro strategy to rigorously test this central hypothesis. We will proceed from initial binding affinity determination to the functional consequences of receptor engagement, providing not just protocols, but the causal reasoning behind each experimental choice.

Foundational Strategy: Deconstructing the Hypothesis of Histamine Receptor Agonism

Our investigative journey begins with the foundational question: Does this compound physically interact with histamine receptors? And if so, with what affinity and selectivity? A competitive radioligand binding assay is the gold-standard technique to answer this directly.[2][3] This approach allows us to quantify the affinity (Ki) of our test compound for each of the four human histamine receptor subtypes, thereby establishing a primary pharmacological fingerprint.

Experimental Deep Dive: Competitive Radioligand Binding Assays

The principle of this assay is elegant in its simplicity: we measure the ability of our unlabeled test compound, this compound, to displace a radiolabeled ligand of known high affinity and specificity from the receptor.

Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Utilize commercially available, cryopreserved membrane preparations from cell lines (e.g., HEK293 or CHO) stably overexpressing a single human histamine receptor subtype (hH1R, hH2R, hH3R, or hH4R). This ensures a high density of the target receptor and minimizes off-target effects. The protein concentration of the membrane homogenates should be determined using a standard protein assay (e.g., BCA).[4]

-

Reagent Preparation:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Radioligand: Select a radioligand appropriate for each receptor subtype (see Table 1). The concentration used should be at or near its dissociation constant (Kd) to ensure assay sensitivity.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competitor, e.g., 10 µM mianserin for H1R).[4] Incubate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 4 hours).

-

Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C plates), which trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to determine specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Reagents for Histamine Receptor Binding Assays

| Receptor Subtype | Recommended Radioligand | Cell Line Examples |

| H1R | [³H]mepyramine | HEK293, CHO, U2OS[4][5] |

| H2R | [¹²⁵I]iodoaminopotentidine | CHO, HEK293 |

| H3R | [³H]Nα-methylhistamine | CHO, HEK293[6][7] |

| H4R | [³H]histamine or specific ligands | CHO, HEK293 |

Trustworthiness through Self-Validation: The inclusion of appropriate controls is non-negotiable. A known, unlabeled reference antagonist for each receptor subtype should be run in parallel as a positive control, yielding a Ki value consistent with published literature. This validates the assay's performance and integrity.

From Binding to Function: Unveiling the Signaling Cascade

A positive result in the binding assay, demonstrating affinity, is a critical first step. However, it does not reveal the functional nature of the interaction. Is this compound an agonist, activating the receptor? An antagonist, blocking the action of the endogenous ligand histamine? Or an inverse agonist, reducing the receptor's basal activity? To answer this, we must interrogate the downstream signaling pathways unique to each receptor subtype.[1]

Histamine receptors, as GPCRs, transduce extracellular signals by activating specific intracellular heterotrimeric G proteins.[8][9][10] The identity of the G protein alpha subunit (Gα) dictates the subsequent second messenger cascade.[8][9]

-

H1R couples to Gαq/11 , activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca²⁺]i).[1][11]

-

H2R couples to Gαs , activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1]

-

H3R & H4R primarily couple to Gαi/o , which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][11]

We will leverage these distinct signaling signatures to design specific functional assays.

H1 Receptor Functional Assay: Monitoring Calcium Mobilization

Activation of the H1R-Gαq pathway culminates in the release of Ca²⁺ from the endoplasmic reticulum.[12] This transient increase in cytosolic calcium can be measured in real-time using fluorescent calcium indicators.

H1R (Gq) Signaling Pathway

Caption: H1 receptor signaling cascade leading to calcium release.[12]

Step-by-Step Protocol: Calcium Flux Assay

-

Cell Culture: Seed HEK293 cells stably expressing hH1R into black, clear-bottom 96-well microplates. Allow cells to attach and form a confluent monolayer.[12]

-

Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a dye loading solution. Probenecid is often included to prevent the leakage of the de-esterified dye from the cells.[12]

-

Compound Addition: Prepare serial dilutions of this compound. Utilize a fluorescence plate reader equipped with an automated injection system to add the compound dilutions to the wells.

-

Signal Detection: Immediately after compound addition, monitor the change in fluorescence intensity over time. An agonist will induce a rapid increase in fluorescence as intracellular calcium levels rise.

-

Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% maximal response) and the maximum efficacy relative to histamine.

Causality and Controls: To confirm that the observed calcium flux is indeed H1R-mediated, a parallel experiment should be conducted where cells are pre-incubated with a known H1R antagonist (e.g., pyrilamine).[13] The antagonist should produce a rightward shift in the agonist's dose-response curve, demonstrating competitive antagonism at the target receptor.

H2, H3, and H4 Receptor Functional Assays: Measuring cAMP Modulation

For H2, H3, and H4 receptors, the functional readout is the modulation of intracellular cAMP levels.

H2R (Gs) & H3R/H4R (Gi) Signaling Pathways

Caption: Opposing regulation of cAMP by H2 (Gs-coupled) and H3/H4 (Gi-coupled) receptors.

Step-by-Step Protocol: cAMP Assays

-

Cell Culture: Culture cells (e.g., CHO) stably expressing the receptor of interest (hH2R, hH3R, or hH4R) in 96-well plates.

-

Agonist Stimulation (H2R):

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound and incubate.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[14]

-

-

Inhibition of Stimulated cAMP (H3R/H4R):

-

The inhibitory nature of Gi coupling requires a pre-stimulation step to generate a measurable cAMP signal that can then be inhibited.

-

Pre-treat cells with a PDE inhibitor.

-

Add serial dilutions of this compound.

-

Add a fixed concentration of an adenylyl cyclase activator, such as forskolin.[6]

-

Incubate, lyse the cells, and measure the resulting cAMP levels. An agonist for H3R or H4R will cause a dose-dependent decrease in the forskolin-stimulated cAMP production.

-

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. For H2R, determine the EC50 for cAMP accumulation. For H3R and H4R, determine the IC50 for the inhibition of forskolin-stimulated cAMP.

Table 2: Summary of Functional Assays

| Receptor | G-Protein | Second Messenger | Assay Type | Expected Agonist Effect |

| H1R | Gq/11 | IP₃, DAG, Ca²⁺ | Calcium Flux | Increase in intracellular Ca²⁺ |

| H2R | Gs | cAMP | cAMP Accumulation | Increase in intracellular cAMP |

| H3R | Gi/o | cAMP | cAMP Inhibition | Decrease in forskolin-stimulated cAMP |

| H4R | Gi/o | cAMP | cAMP Inhibition | Decrease in forskolin-stimulated cAMP |

Cellular Phenotypic Corroboration: The Mast Cell Degranulation Assay

While recombinant cell lines provide clean, target-specific systems, it is crucial to validate findings in a more physiologically relevant cell type. Mast cells are key players in allergic and inflammatory responses and express multiple histamine receptors.[1] An assay measuring the release of inflammatory mediators, such as histamine or the enzyme β-hexosaminidase, provides an integrated assessment of the compound's effect on a native cellular process.[15][16]

Step-by-Step Protocol: β-Hexosaminidase Release Assay

-

Cell Culture: Use a suitable mast cell line, such as RBL-2H3 (rat basophilic leukemia) or MC/9 (mouse mast cell).[15][17]

-

Sensitization (Optional, for IgE-mediated degranulation): Sensitize cells overnight with anti-DNP IgE.

-

Compound Treatment: Wash the cells and pre-incubate with various concentrations of this compound.

-

Stimulation: Induce degranulation with an appropriate stimulus. This can be an antigen (e.g., DNP-HSA for sensitized cells) or a non-immunological stimulus like the calcium ionophore A23187.[15]

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

-

Enzyme Assay:

-

Transfer an aliquot of the supernatant to a new plate.

-

Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Incubate to allow for the enzymatic reaction, then stop the reaction with a stop buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Data Analysis: Express the amount of β-hexosaminidase released as a percentage of the total cellular content (determined by lysing a set of control cells). Analyze the ability of this compound to either induce degranulation on its own or inhibit stimulus-induced degranulation.

Synthesizing the Evidence: Building a Mechanistic Narrative

The data generated from this comprehensive suite of in vitro assays will allow for the construction of a robust, evidence-based profile of this compound's mechanism of action. By integrating the binding affinities (Ki) with the functional potencies (EC50/IC50) and cellular effects, a clear picture will emerge, enabling informed decisions for the future of this compound in the drug development pipeline. The systematic approach outlined herein ensures scientific rigor, providing a trustworthy and authoritative characterization of its in vitro pharmacology.

References

- 1. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. benchchem.com [benchchem.com]

- 16. criver.com [criver.com]

- 17. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(Pyrimidin-2-yl)ethanamine Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical framework for the in silico analysis of 2-(Pyrimidin-2-yl)ethanamine, a small molecule with potential for therapeutic development. As researchers and drug development professionals, our goal is to move beyond theoretical possibilities and establish a robust, reproducible, and insightful computational workflow. This document outlines a self-validating system for investigating the interactions of this compound with a plausible biological target, underpinned by established scientific principles and practical, field-proven methodologies.

Introduction: The Rationale for In Silico Investigation

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] this compound, as a derivative, presents an intriguing starting point for drug discovery efforts. In silico modeling provides a rapid and cost-effective avenue to explore its potential biological targets, understand its mechanism of action at a molecular level, and guide the synthesis of more potent and selective analogs.

This guide will focus on a practical workflow, using a representative protein kinase as a hypothetical target. Kinases are a well-established class of targets for pyrimidine-based inhibitors, making this a scientifically sound and illustrative example.[3] The principles and protocols detailed herein are, however, broadly applicable to other potential protein targets.

Part 1: Target Identification and Preparation

The initial and most critical step in in silico modeling is the identification and preparation of a relevant biological target. While direct experimental data for this compound may be limited, a rational approach involves exploring databases of known protein-ligand interactions for structurally similar compounds.

Leveraging Chemical Similarity for Target Hypothesis Generation

Databases such as ChEMBL, PubChem, and BindingDB are invaluable resources for this purpose.[4][5][6][7] A similarity search using the SMILES string of this compound (N1=CC=NC(CCN)=C1) can reveal compounds with similar pharmacophoric features and their known biological targets. For the purpose of this guide, we will proceed with a hypothetical but plausible target: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a common target for pyrimidine-based inhibitors.

Protein Structure Retrieval and Preparation

A high-quality 3D structure of the target protein is paramount for accurate in silico modeling. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Experimental Protocol: Target Preparation

-

Structure Selection:

-

Navigate to the RCSB PDB database (--INVALID-LINK--).

-

Search for "Cyclin-Dependent Kinase 2".

-

Select a high-resolution (ideally < 2.5 Å) crystal structure of human CDK2 in complex with a ligand. For this guide, we will use PDB ID: 1HCK . This choice is deliberate; the presence of a co-crystallized ligand helps to define the binding site.

-

-

Structure Cleaning and Preparation:

-

Download the PDB file.

-

Visualize the structure using a molecular modeling program such as PyMOL, UCSF Chimera, or Discovery Studio.

-

Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding. The co-crystallized ligand should also be removed for the initial docking of our compound of interest.

-

Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the PropKa server.

-

Perform energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. This is a crucial step to ensure a realistic protein conformation.

-

Part 2: Ligand Preparation

The accuracy of the ligand's 3D conformation and charge distribution is as important as that of the protein.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation. Most molecular modeling software can perform this conversion.

-

-

Energy Minimization and Charge Assignment:

-

Perform a conformational search and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AM1). This will generate a low-energy, stable conformation of the ligand.

-

Assign partial atomic charges. For small molecules, Gasteiger-Hückel or AM1-BCC charges are commonly used and can be calculated using software like antechamber (part of the AmberTools suite).

-

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for generating initial hypotheses about binding modes.

The Principle of Molecular Docking

Docking algorithms explore the conformational space of the ligand within a defined binding site of the protein and use a scoring function to estimate the binding affinity for each pose. Lower scores typically indicate more favorable binding.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Define a "grid box" that encompasses the active site of CDK2. The dimensions and center of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the co-crystallized ligand in the original PDB structure (1HCK) can be used to guide the placement of the grid box.

-

-

Running the Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

Provide the prepared protein and ligand files as input.

-

Specify the coordinates and dimensions of the grid box.

-

The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value will yield more accurate results but will require more computational time. An exhaustiveness of 8 is a reasonable starting point.

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate a set of predicted binding poses for this compound, each with a corresponding binding affinity score in kcal/mol.

-

Visualize the top-ranked poses in the context of the CDK2 active site.

-

Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Pay close attention to interactions with key active site residues of CDK2 (e.g., the hinge region).

-

Visualization of the Docking Workflow

Caption: A streamlined workflow for molecular docking of this compound with CDK2.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over a defined period. This allows for the evaluation of the stability of the predicted binding pose and a more refined understanding of the intermolecular interactions.

Experimental Protocol: MD Simulation with GROMACS

-

System Setup:

-

Take the top-ranked docked pose of the this compound-CDK2 complex.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the protein, ligand, and solvent.

-

-

Equilibration:

-

Perform a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.

-

Second, a constant pressure (NPT) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

Production MD:

-

Run a production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds). No restraints are applied during the production run.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility and how they are affected by ligand binding.

-

Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to assess their stability.

-

Visualization of the MD Simulation Workflow

Caption: The sequential workflow for performing and analyzing a molecular dynamics simulation.

Part 5: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. This information can be used for virtual screening of large compound libraries to identify novel scaffolds.

The Power of Pharmacophore Hypotheses

A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Feature Identification:

-

Based on the stable binding pose of this compound from the MD simulation, identify the key pharmacophoric features. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic (AR) rings

-

Positive/Negative Ionizable (PI/NI) groups

-

-

-

Pharmacophore Model Generation:

-

Use software such as LigandScout, MOE, or Discovery Studio to generate a 3D pharmacophore model that incorporates these features with their spatial relationships.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.

-

The hits from the virtual screen can then be subjected to molecular docking and MD simulations for further evaluation.

-

Visualization of the Pharmacophore Concept

Caption: Mapping the chemical features of the ligand to a 3D pharmacophore model.

Data Presentation

Table 1: Summary of Docking Results for this compound with CDK2

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds) | Other Key Interactions |

| 1 | -7.5 | Leu83, Glu81 | Hydrophobic interactions with Ile10, Val18, Ala31 |

| 2 | -7.2 | Leu83, Asp86 | Pi-stacking with Phe80 |

| 3 | -7.0 | Gln131 | Hydrophobic interactions with Val64, Leu134 |

Table 2: Summary of MD Simulation Analysis

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.5 Å | Stable protein structure throughout the simulation. |

| Ligand RMSD | 0.8 Å | Ligand remains stably bound in the active site. |

| Key H-bond Occupancy (Leu83) | 85% | The crucial hinge interaction is maintained. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the interactions of this compound. By employing a multi-faceted approach that combines molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential of this compound as a therapeutic agent.

The self-validating nature of this workflow, where the results of one technique inform and are verified by the next, provides a high degree of confidence in the generated hypotheses. The findings from these computational studies can then be used to prioritize compounds for chemical synthesis and experimental validation, ultimately accelerating the drug discovery process.

Future work should focus on synthesizing and experimentally testing the most promising candidates identified through this in silico pipeline. The iterative cycle of computational modeling and experimental feedback is the cornerstone of modern rational drug design.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ChEMBL - ChEMBL [ebi.ac.uk]

- 5. BindingDB [bindingdb.org]

- 6. ChEMBL - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 7. PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrimidine-2-ethylamine Fragment: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within the vast chemical space of pyrimidine derivatives, the 2-(pyrimidin-2-yl)ethanamine fragment has emerged as a particularly valuable building block in fragment-based drug discovery (FBDD). Its unique combination of properties—a hydrogen-bond accepting pyrimidine core, a flexible ethylamine linker, and a primary amine for facile chemical elaboration—makes it an ideal starting point for the development of potent and selective modulators of a wide range of biological targets. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and application of the this compound fragment in contemporary drug discovery, with a focus on practical, field-proven insights for researchers at the bench.

The Strategic Value of the Pyrimidine-2-ethylamine Core in FBDD

Fragment-based drug discovery (FBDD) has established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] FBDD leverages the principle that smaller, less complex molecules ("fragments") can be screened for weak but efficient binding to a biological target.[1][2][3] These initial hits then serve as starting points for iterative optimization into more potent drug candidates.[3][4] The this compound fragment embodies several key attributes that make it an exemplary tool for FBDD:

-

High Ligand Efficiency: The compact size of the fragment allows for a high degree of binding efficiency, meaning that each non-hydrogen atom contributes significantly to the binding affinity.[5] This is a critical parameter for prioritizing fragment hits for further development.[6][7]

-

Versatile Binding Interactions: The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the primary amine can serve as a hydrogen bond donor. This dual functionality allows the fragment to engage in a variety of interactions with protein targets.

-

Tractable Chemistry: The primary amine provides a convenient chemical handle for a wide array of synthetic modifications, enabling rapid exploration of structure-activity relationships (SAR) through techniques like fragment growing, linking, and merging.

-

Favorable Physicochemical Properties: The fragment generally adheres to the "Rule of Three," possessing a low molecular weight, a moderate cLogP, and a small number of rotatable bonds, which are desirable characteristics for oral bioavailability.[2]

Synthesis of this compound: A Practical Guide

A reliable and scalable synthesis of the this compound fragment is crucial for its application in drug discovery. While multiple synthetic routes are possible, a common and efficient approach involves the preparation of the corresponding alcohol, 2-(pyrimidin-2-yl)ethanol, as a key intermediate. The subsequent conversion of the alcohol to the amine can be achieved through various methods, including a highly efficient and environmentally benign biocatalytic cascade.

Synthesis of the Key Intermediate: 2-(Pyrimidin-2-yl)ethanol

The synthesis of 2-(pyrimidin-2-yl)ethanol can be accomplished in a four-step sequence starting from 2-chloropyrimidine.[8]

Experimental Protocol:

-

Step 1: Diethyl 2-(pyrimidin-2-yl)malonate (2): To a solution of 2-chloropyrimidine (1) and diethyl malonate in dry dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

-

Step 2: Ethyl 2-(pyrimidin-2-yl)ethanoate (3): Heat the diethyl 2-(pyrimidin-2-yl)malonate (2) with sodium chloride (NaCl) in dimethyl sulfoxide (DMSO) at elevated temperature to effect decarboxylation. After cooling, dilute with water and extract the product with ethyl acetate. Purify by column chromatography.

-

Step 3: 2-(Pyrimidin-2-yl)ethanol (4): Reduce the ethyl 2-(pyrimidin-2-yl)ethanoate (3) using a suitable reducing agent such as sodium borohydride (NaBH₄) in ethanol.[8] Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product. Purify by column chromatography to yield 2-(pyrimidin-2-yl)ethanol (4).

Conversion of 2-(Pyrimidin-2-yl)ethanol to this compound

The conversion of the alcohol to the primary amine is a critical step. A highly efficient and stereoselective method involves a dual-enzyme hydrogen-borrowing cascade.[9] This approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high atom economy, and the generation of water as the sole byproduct.[9]

Experimental Protocol (Biocatalytic Amination):

-

Enzyme Selection: A combination of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) is employed. The ADH oxidizes the alcohol to the corresponding aldehyde, which is then reductively aminated by the AmDH.[9]

-

Reaction Setup: In a buffered aqueous solution (e.g., ammonium chloride buffer, pH 8.7), combine 2-(pyrimidin-2-yl)ethanol, NAD⁺ as a cofactor, and the selected ADH and AmDH enzymes.[9]

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the alcohol to the amine by HPLC or LC-MS.

-

Work-up and Purification: Upon completion, the enzyme can be removed by precipitation or filtration. The aqueous solution is then extracted with a suitable organic solvent. The product, this compound, can be purified by column chromatography or crystallization.

The FBDD Workflow with this compound

The successful application of the this compound fragment in a drug discovery campaign follows a well-defined FBDD workflow. This iterative process is designed to identify and optimize fragment hits into potent lead compounds.